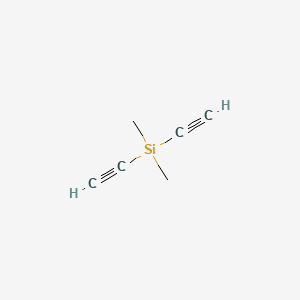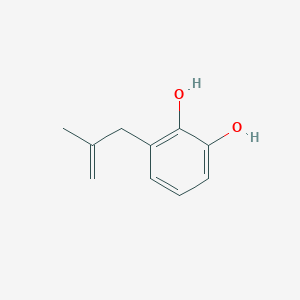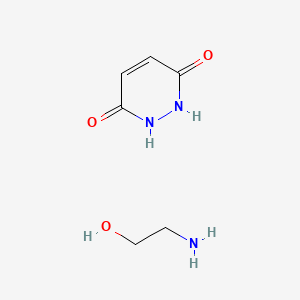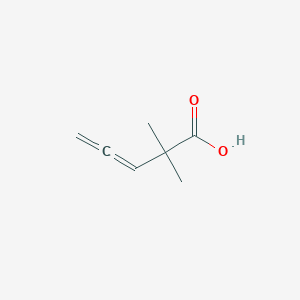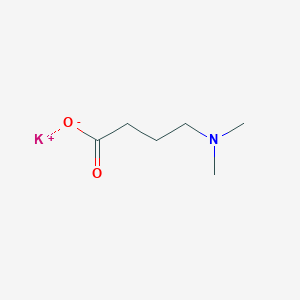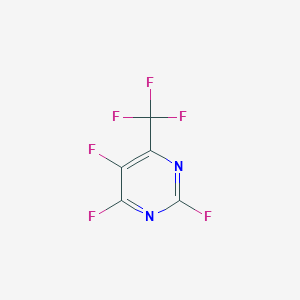
2,4,5-Trifluoro-6-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Trifluoro-6-(trifluoromethyl)pyrimidine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research and industrial applications. The presence of multiple fluorine atoms imparts unique physicochemical properties to the compound, making it valuable in the development of pharmaceuticals, agrochemicals, and advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trifluoro-6-(trifluoromethyl)pyrimidine typically involves the introduction of fluorine atoms into the pyrimidine ring. One common method is the nucleophilic substitution reaction of tetrafluoropyrimidine with trifluoromethylthiolate ions. This reaction proceeds under mild conditions and yields the desired trifluoromethyl-substituted pyrimidine .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes utilize fluorinating agents such as potassium fluoride or cesium fluoride in the presence of suitable solvents and catalysts to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,5-Trifluoro-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles to replace one or more fluorine atoms.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include trifluoromethylthiolate ions, potassium fluoride, and cesium fluoride. Reaction conditions typically involve moderate temperatures and the use of polar aprotic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with trifluoromethylthiolate ions can yield trifluoromethyl-substituted pyrimidines .
Wissenschaftliche Forschungsanwendungen
2,4,5-Trifluoro-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein-ligand binding.
Medicine: It is explored for its potential as a pharmaceutical intermediate and in the development of new drugs.
Industry: The compound is used in the production of advanced materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of 2,4,5-Trifluoro-6-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity, making it effective in modulating biological pathways. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor activation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4,6-Trifluoro-5-nitropyrimidine
- 2,4,6-Trifluoro-5-cyanopyrimidine
- 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine
Uniqueness
2,4,5-Trifluoro-6-(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity profiles .
Eigenschaften
CAS-Nummer |
27077-34-5 |
|---|---|
Molekularformel |
C5F6N2 |
Molekulargewicht |
202.06 g/mol |
IUPAC-Name |
2,4,5-trifluoro-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C5F6N2/c6-1-2(5(9,10)11)12-4(8)13-3(1)7 |
InChI-Schlüssel |
ALOVGFKRESQYPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(N=C(N=C1F)F)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1R,2R)-2-Methylcyclohexyl]methanol](/img/structure/B14151732.png)
![Diethyl [2-(ethylamino)-2-oxoethyl]phosphonate](/img/structure/B14151735.png)
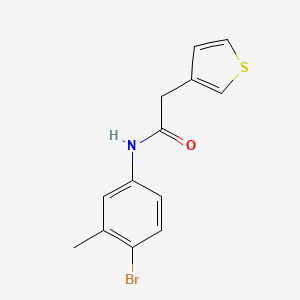
![2-[(3,5-dimethylphenyl)(methylsulfonyl)amino]-N-phenylpropanamide](/img/structure/B14151754.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B14151756.png)
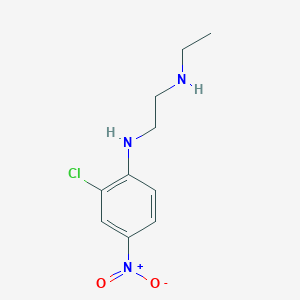
![3-{4-[(4-Butylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14151785.png)
